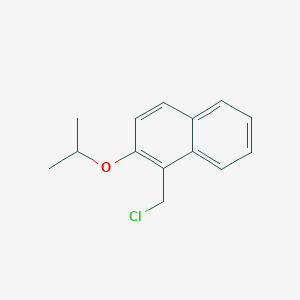

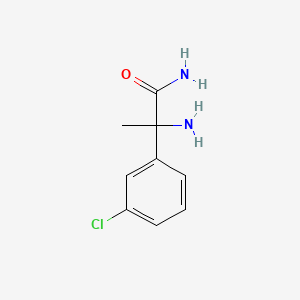

2-Amino-2-(3-chlorophenyl)propanamide

Overview

Description

“2-Amino-2-(3-chlorophenyl)propanamide” is a compound with the CAS Number: 1183329-49-8 . It has a molecular weight of 198.65 . The compound is stored at room temperature and is available in powder form .

Molecular Structure Analysis

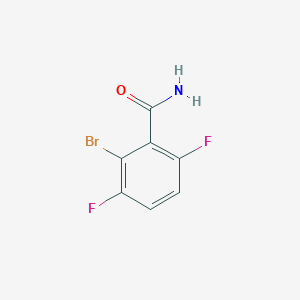

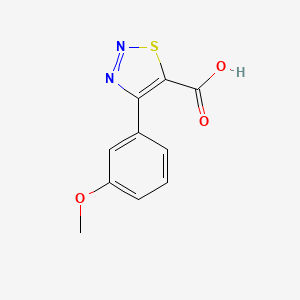

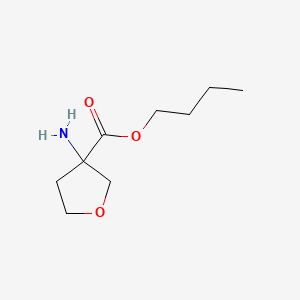

The molecular structure of “2-Amino-2-(3-chlorophenyl)propanamide” includes a total of 24 bonds. There are 13 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 primary amide (aliphatic), and 1 primary amine (aliphatic) .

Physical And Chemical Properties Analysis

“2-Amino-2-(3-chlorophenyl)propanamide” is a compound with a molecular weight of 198.65 . It is stored at room temperature and is available in powder form .

Scientific Research Applications

Medicinal Chemistry: Anticancer Potential

2-Amino-2-(3-chlorophenyl)propanamide: has been explored for its potential as an anticancer agent. The compound’s structure allows for the development of derivatives that can target specific cancer pathways. For instance, modifications to the compound have led to the synthesis of molecules that can induce apoptosis in hepatocellular carcinoma cells by affecting the NF-κB signaling pathway .

Biochemistry: Enzyme Inhibition

In biochemistry, this compound serves as a building block for creating enzyme inhibitors. Its amide group can mimic the transition state of enzymatic reactions, thereby binding to the active site of enzymes and inhibiting their function. This is particularly useful in designing drugs that can modulate metabolic pathways or disrupt the lifecycle of pathogens .

Pharmacology: Drug Development

The pharmacological role of 2-Amino-2-(3-chlorophenyl)propanamide is significant in drug development. It acts as a precursor in synthesizing various pharmacologically active compounds. Its structural flexibility allows it to be incorporated into larger molecules that can interact with a wide range of biological targets, leading to the development of new therapeutic drugs .

Material Science: Organic Synthesis

In material science, 2-Amino-2-(3-chlorophenyl)propanamide is used in organic synthesis to create novel materials with specific properties. Its reactivity can be harnessed to form polymers or other complex organic compounds that have applications in creating new types of plastics, coatings, or other materials .

Industrial Applications: Herbicide Development

This compound has been investigated for its use in developing herbicides. Derivatives of 2-Amino-2-(3-chlorophenyl)propanamide have shown root growth-inhibitory activity, making them potential candidates for weed management in agriculture. The ability to inhibit root growth can be crucial in controlling invasive species and optimizing crop yields .

Environmental Impact: Safety and Handling

While not a direct application, understanding the environmental impact and safe handling of 2-Amino-2-(3-chlorophenyl)propanamide is essential. As a research chemical, it’s important to assess its toxicity, biodegradability, and potential effects on ecosystems. Proper safety protocols must be established to ensure that its use in various applications does not adversely affect the environment .

Safety and Hazards

properties

IUPAC Name |

2-amino-2-(3-chlorophenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O/c1-9(12,8(11)13)6-3-2-4-7(10)5-6/h2-5H,12H2,1H3,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIOJSUAJIUTKBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)Cl)(C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.